

# Natural sources and distribution of Squalene in plants

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## Compound of Interest

Compound Name: Squalene

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An In-depth Technical Guide to the Natural Sources and Distribution of **Squalene** in Plants

## Introduction

**Squalene** (C<sub>30</sub>H<sub>50</sub>) is a naturally occurring triterpene and a key intermediate in the biosynthesis of sterols, including cholesterol in animals and phytosterols in plants.[1][2][3] This highly unsaturated hydrocarbon is widely distributed in nature, found in varying concentrations in plants, animals, and microorganisms.[4][5] Due to its antioxidant, emollient, and potential chemopreventive properties, **squalene** is a highly valued compound in the pharmaceutical, cosmetic, and nutraceutical industries. Historically, the primary commercial source of **squalene** was the liver oil of deep-sea sharks, which raised significant sustainability and ethical concerns. This has driven a focused effort to identify and characterize viable plant-based sources of **squalene**. This guide provides a comprehensive overview of the natural sources and distribution of **squalene** in the plant kingdom, details its biosynthetic pathway, and outlines the experimental protocols for its extraction and quantification.

## Natural Sources and Distribution of Squalene in Plants

**Squalene** is ubiquitous in the plant kingdom, though its concentration varies significantly depending on the species, cultivar, tissue type, and processing methods. The highest concentrations are typically found in the seed oils of specific plants. Among the most notable plant sources are amaranth, olive, rice bran, and wheat germ.

Amaranth (*Amaranthus* spp.) stands out as the richest known plant source of **squalene**, with its seed oil containing concentrations that can be several times higher than that of olive oil. Olive oil (*Olea europaea*), particularly extra virgin olive oil, is the most common commercial source of plant-derived **squalene**. The **squalene** content in olive oil is influenced by the olive variety, extraction technology, and level of refinement, with unrefined extra virgin oils containing significantly higher amounts.

## Data Presentation: Squalene Content in Various Plant Sources

The following table summarizes the quantitative data on **squalene** content from various plant sources, compiled from multiple studies.

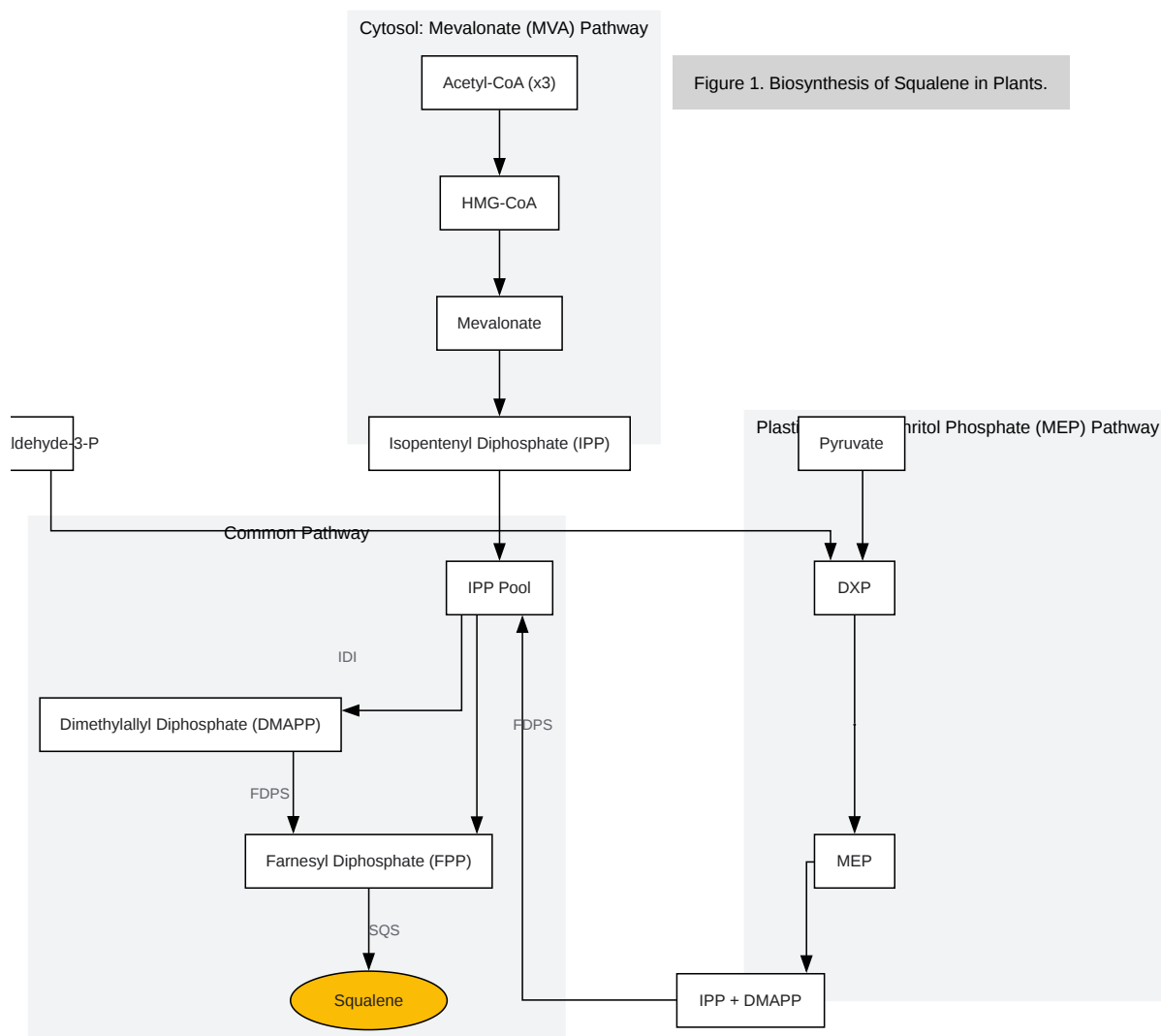
Plant Source	Plant Part/Product	Squalene Concentration	Reference(s)
Amaranth (Amaranthus spp.)	Seed Oil	3,600 - 8,000 mg/100g	
Wild Amaranth Seed Oil (A. dubius)	Up to 94,900 mg/100g (in refined oil)		
Olive (Olea europaea)	Extra Virgin Olive Oil	80 - 1,300 mg/100g	
Olive Oil (general)	170 - 460 mg/100g		
Rice (Oryza sativa)	Bran Oil	~319 mg/100g	
Wheat (Triticum aestivum)	Germ Oil	High concentrations reported	
Grape (Vitis vinifera)	Seed Oil	14.1 mg/100g	
Peanut (Arachis hypogaea)	Oil	27.4 mg/100g	
Soybean (Glycine max)	Oil	9.9 mg/100g	
Corn (Zea mays)	Oil	27.4 mg/100g	
Hazelnut (Corylus avellana)	Oil	27.9 mg/100g	
Tea (Camellia sinensis)	Leaves	28.9 - 368.2 mg/100g (dry weight)	
Palm (Elaeis guineensis)	Oil	25 - 54 mg/100g	

## Biosynthesis of Squalene in Plants

In plants, **squalene** is synthesized via the isoprenoid biosynthetic pathway. This pathway generates the fundamental five-carbon building blocks, isopentenyl diphosphate (IDP) and its isomer, dimethylallyl diphosphate (DMADP). Plants utilize two distinct pathways to produce

these precursors: the mevalonate (MVA) pathway, which operates in the cytosol, and the methylerythritol 4-phosphate (MEP) pathway, located in the plastids.

- **Formation of Farnesyl Diphosphate (FDP):** Farnesyl diphosphate synthase (FDPS) catalyzes the sequential head-to-tail condensation of two molecules of IDP with one molecule of DMADP, resulting in the formation of the 15-carbon intermediate, farnesyl diphosphate (FDP).
- **Squalene Synthesis:** The final committed step in **squalene** biosynthesis is catalyzed by the enzyme **squalene** synthase (SQS). SQS is typically bound to the endoplasmic reticulum and facilitates the head-to-head condensation of two FDP molecules to form the 30-carbon, linear triterpene, **squalene**. This step represents a critical branch point, directing carbon flux specifically towards sterol and triterpenoid synthesis.



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Figure 1. Biosynthesis of **Squalene** in Plants.

## Experimental Protocols for Squalene Analysis

The extraction and quantification of **squalene** from plant matrices require robust and validated methodologies. The choice of method depends on the nature of the plant material, the concentration of **squalene**, and the available instrumentation.

### Generalized Experimental Workflow

The overall process for analyzing **squalene** from plant sources involves sample preparation, extraction of lipids, an optional saponification step to concentrate the unsaponifiable fraction, and finally, chromatographic analysis for quantification.

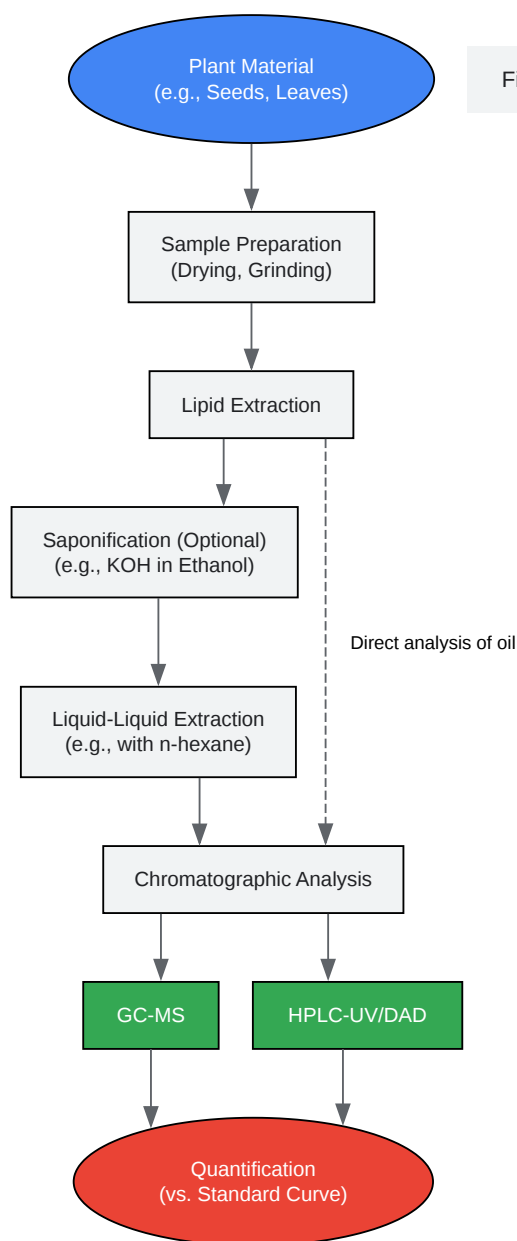


Figure 2. Generalized Experimental Workflow for Squalene Analysis.

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Figure 2. Generalized Experimental Workflow for **Squalene** Analysis.

## Sample Preparation

- Objective: To prepare the plant material for efficient lipid extraction.
- Protocol:
  - Collect fresh plant material (e.g., seeds, leaves).
  - Dry the material to a constant weight to remove moisture, typically using a freeze-dryer or an oven at a low temperature (e.g., 40-60°C) to prevent degradation of lipids.
  - Grind the dried material into a fine, homogenous powder using a laboratory mill or grinder. This increases the surface area for solvent penetration.
  - Store the powdered sample in an airtight, dark container at low temperature (e.g., -20°C) until extraction.

## Extraction Methods

The goal is to efficiently extract the total lipid fraction, which contains **squalene**, from the prepared plant matrix.

- Method A: Soxhlet Extraction (Organic Solvent)
  - Principle: Continuous solid-liquid extraction using a volatile organic solvent. It is a thorough but time-consuming method.
  - Protocol:
    - Accurately weigh a known amount of the dried, powdered plant material (e.g., 10-20 g) and place it into a cellulose thimble.
    - Place the thimble into the main chamber of the Soxhlet extractor.
    - Fill a round-bottom flask with a suitable solvent, typically n-hexane, which is effective for nonpolar lipids like **squalene**.



- Assemble the Soxhlet apparatus and heat the solvent. The extraction is run for a specified period (e.g., 6-10 hours) until the solvent in the siphon tube runs clear.
  - After extraction, remove the solvent from the collected lipid extract using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C).
  - The resulting crude oil is weighed to determine the total lipid yield and stored for further analysis.
- Method B: Supercritical Fluid Extraction (SFE)
    - Principle: Utilizes a supercritical fluid, typically carbon dioxide (CO<sub>2</sub>), as the extraction solvent. SFE is known for its high selectivity, efficiency, and the absence of residual organic solvents.
    - Protocol:
      - Place a known weight of the prepared plant material into the extraction vessel of the SFE system.
      - Set the extraction parameters. Optimal conditions for **squalene** extraction from amaranth have been reported at temperatures of 40-50°C and pressures of 200-300 bar.
      - Pump supercritical CO<sub>2</sub> through the vessel. The extracted oil containing **squalene** is collected in a separator by depressurizing the fluid.
      - The yield of **squalene** can be higher and the extract purer compared to solvent extraction.

## Saponification and Purification

- Objective: To hydrolyze triglycerides (the main component of oils) and separate the unsaponifiable matter, which concentrates the **squalene**. This step is crucial for materials with high oil content but may not be essential for low-oil tissues like tea leaves.
- Protocol:

- Dissolve a known amount of the extracted oil (e.g., 1 g) in an ethanolic potassium hydroxide (KOH) solution (e.g., 12% KOH in 95% ethanol).
- Heat the mixture in a water bath at a controlled temperature (e.g., 60-80°C) for a specified duration (e.g., 60-90 minutes) with occasional swirling to complete the saponification reaction.
- After cooling to room temperature, transfer the solution to a separatory funnel.
- Add distilled water and an immiscible organic solvent (e.g., n-hexane or diethyl ether) to perform a liquid-liquid extraction of the unsaponifiable components.
- Shake the funnel vigorously and allow the layers to separate. Collect the upper organic layer containing **squalene**.
- Repeat the extraction of the aqueous layer two more times to ensure complete recovery.
- Combine the organic extracts, wash with distilled water to remove residual soap and alkali, and then dry over anhydrous sodium sulfate.
- Evaporate the solvent to obtain the concentrated unsaponifiable fraction rich in **squalene**.

## Quantification Methods

- Method A: Gas Chromatography-Mass Spectrometry (GC-MS)
  - Principle: Separates volatile compounds in the gas phase, which are then ionized and detected based on their mass-to-charge ratio, providing both qualitative and quantitative information.
  - Protocol:
    - Sample Preparation: Dissolve a precise amount of the unsaponifiable fraction or crude oil in a suitable solvent (e.g., hexane). An internal standard (e.g., squalane) is often added for accurate quantification.
    - GC Conditions:

- Column: A nonpolar capillary column (e.g., DB-5ms or HP-5ms).
  - Injector: Split/splitless injector, temperature set at e.g., 280°C.
  - Oven Program: A temperature gradient is used, for example, starting at 150°C, holding for 1 min, then ramping to 300°C at 10°C/min, and holding for 10 min.
  - Carrier Gas: Helium at a constant flow rate.
  - MS Conditions:
    - Ionization: Electron Impact (EI) at 70 eV.
    - Scan Range: m/z 40-500.
  - Quantification: Identify the **squalene** peak by its retention time and mass spectrum compared to a pure standard. Quantify using a calibration curve constructed from standard solutions of known concentrations.
- Method B: High-Performance Liquid Chromatography (HPLC)
    - Principle: Separates compounds in a liquid phase based on their affinity for a stationary phase. It is suitable for analyzing thermally labile compounds.
    - Protocol:
      - Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent and filter through a 0.45 µm membrane filter.
      - HPLC Conditions:
        - Column: A C18 reversed-phase column is commonly used.
        - Mobile Phase: An isocratic mobile phase such as acetone/acetonitrile (70:30, v/v) or methanol/isopropanol mixtures can be effective.
        - Flow Rate: Typically 1.0 - 1.2 mL/min.

- Detector: A UV detector set at a wavelength of 210-220 nm or a Diode Array Detector (DAD) for spectral confirmation.
- Quantification: Identify the **squalene** peak by comparing its retention time with that of a standard. Quantification is performed by creating a calibration curve of peak area versus the concentration of standard solutions.

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